

# Synthesis of BF-844 for Research Applications: A Detailed Protocol

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## Compound of Interest

Compound Name: BF-844

Cat. No.: B606051

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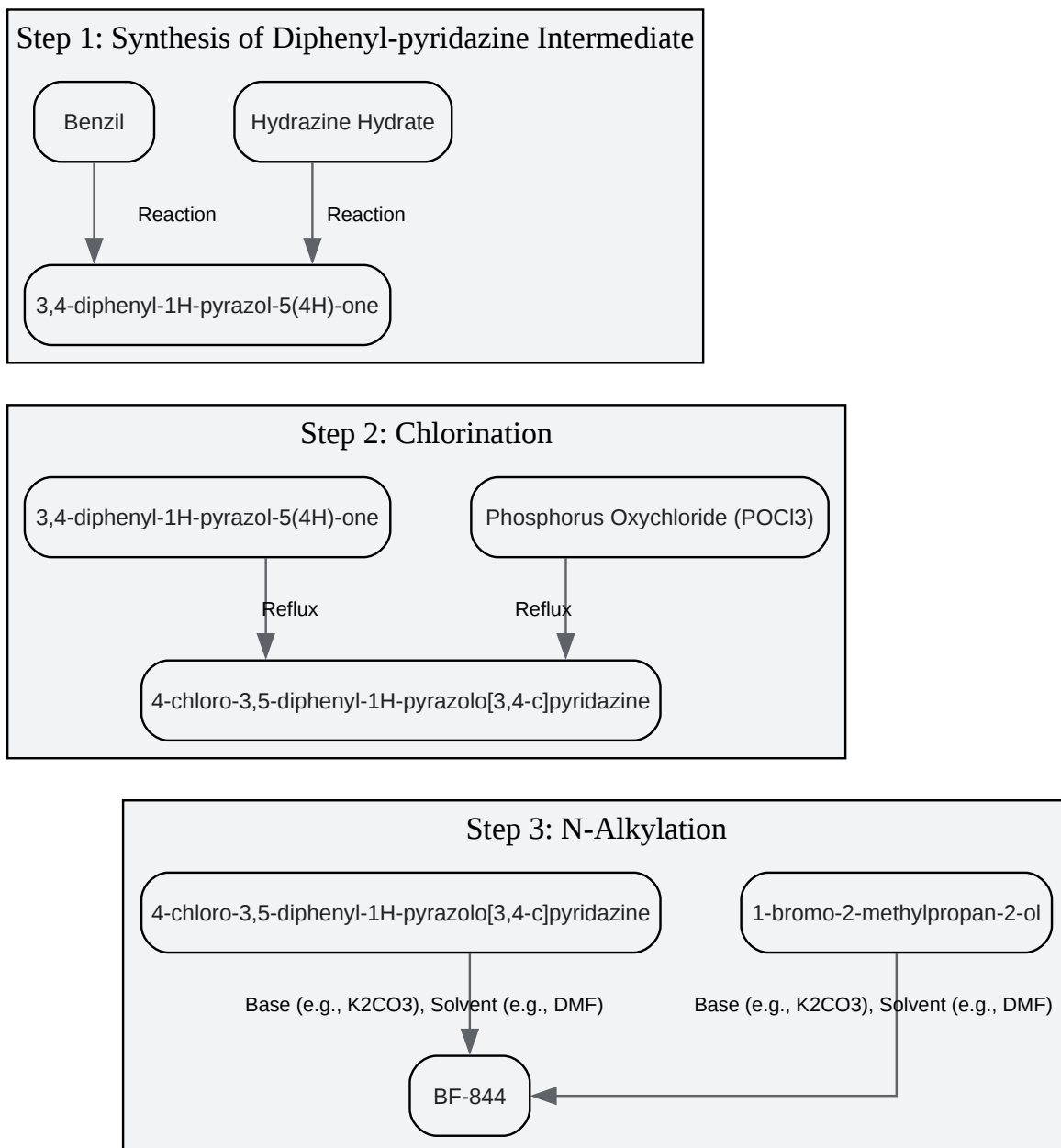
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of **BF-844**, a small molecule inhibitor with potential therapeutic applications. The following sections detail the necessary protocols, quantitative data, and relevant biological pathways associated with **BF-844**, designed to facilitate its use in a research setting.

## Chemical Synthesis of BF-844

The synthesis of **BF-844** (1-(4-chloro-3,5-diphenyl-pyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol) can be achieved through a multi-step process. The following protocol is a representative synthesis based on methodologies for similar pyrazolo[3,4-c]pyridazine derivatives.

## Synthetic Scheme



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Caption: Synthetic pathway for **BF-844**.

## Experimental Protocol

Step 1: Synthesis of 3,4-diphenyl-1H-pyrazol-5(4H)-one

- To a solution of benzil (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).
- Reflux the mixture for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The product will precipitate out of the solution. Collect the solid by filtration.
- Wash the solid with cold ethanol and dry under vacuum to yield 3,4-diphenyl-1H-pyrazol-5(4H)-one.

#### Step 2: Synthesis of 4-chloro-3,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine

- A mixture of 3,4-diphenyl-1H-pyrazol-5(4H)-one (1 equivalent) and phosphorus oxychloride ( $\text{POCl}_3$ , 5-10 equivalents) is heated to reflux for 8-12 hours.
- After cooling to room temperature, the excess  $\text{POCl}_3$  is carefully removed under reduced pressure.
- The residue is quenched by pouring it onto crushed ice with vigorous stirring.
- The resulting precipitate is collected by filtration, washed with water until neutral, and dried.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

#### Step 3: Synthesis of **BF-844** (1-(4-chloro-3,5-diphenyl-pyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol)

- To a solution of 4-chloro-3,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate ( $\text{K}_2\text{CO}_3$ , 2-3 equivalents).
- Add 1-bromo-2-methylpropan-2-ol (1.2 equivalents) to the mixture.
- Heat the reaction mixture at 60-80 °C for 12-18 hours.

- Monitor the reaction by TLC.
- After completion, cool the mixture and pour it into ice-water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **BF-844**.

## Physicochemical Properties of BF-844

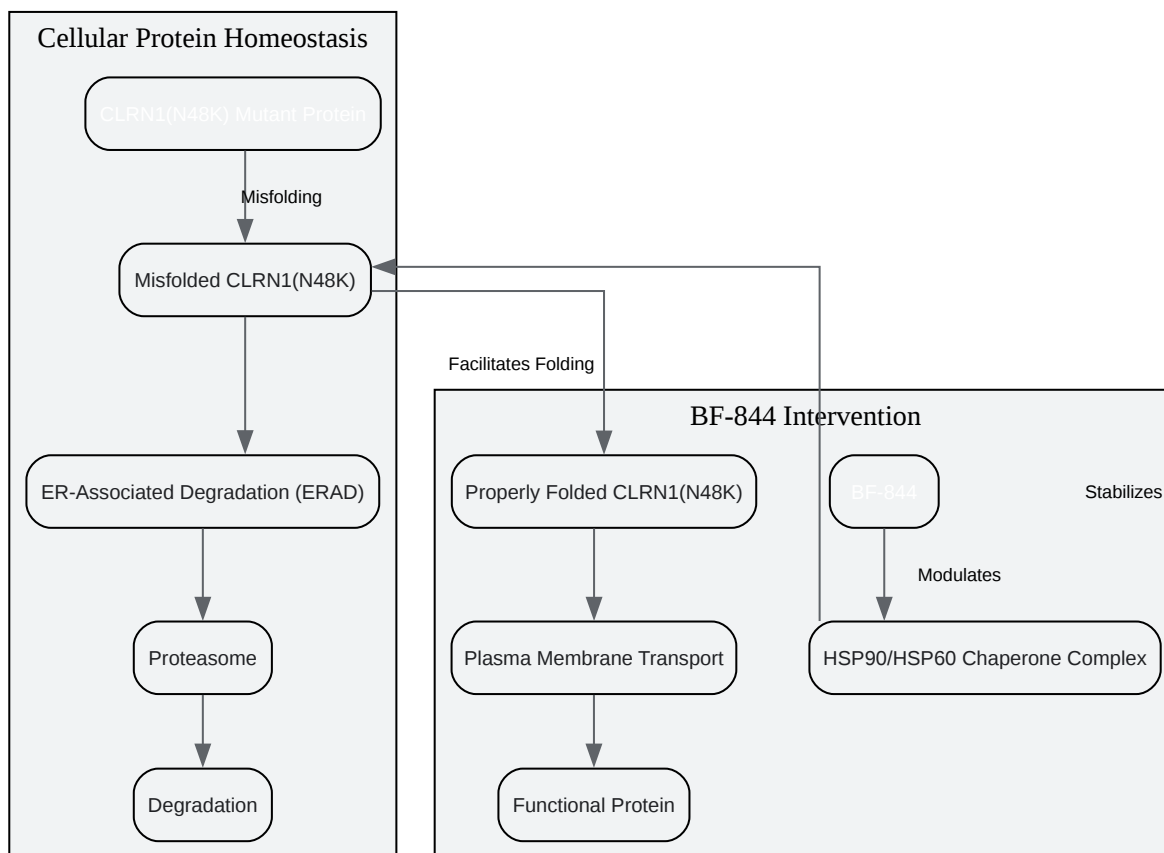
Property	Value
Molecular Formula	C <sub>21</sub> H <sub>19</sub> ClN <sub>4</sub> O
Molecular Weight	378.9 g/mol
IUPAC Name	1-(4-chloro-3,5-diphenyl-pyrazolo[3,4-c]pyridazin-1-yl)-2-methyl-propan-2-ol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DMF, and chlorinated solvents

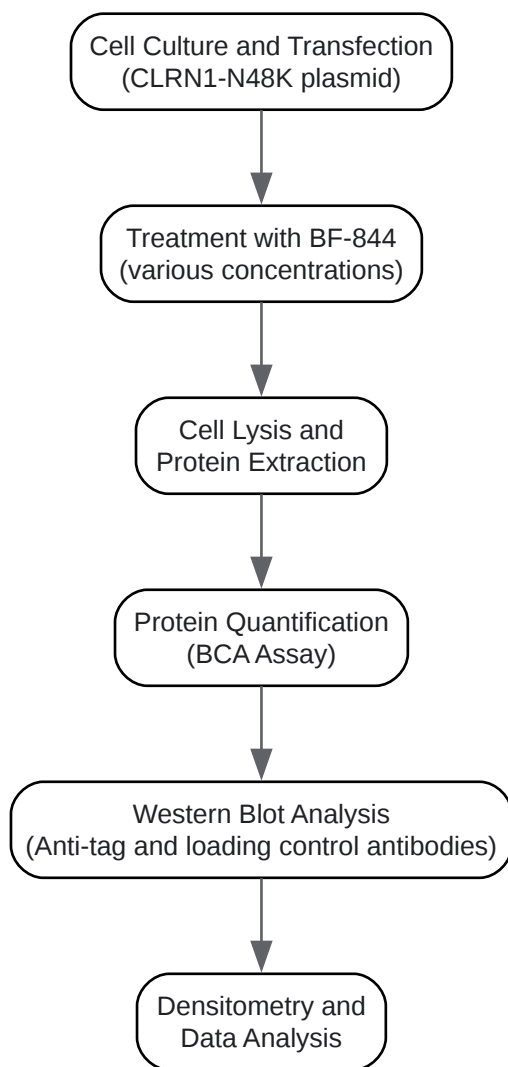
## Biological Activity and Mechanism of Action

**BF-844** was identified as a small molecule that can mitigate hearing loss in a mouse model of Usher syndrome type III.[1] This form of Usher syndrome is often caused by a destabilizing mutation (N48K) in the clarin-1 (CLRN1) protein.[2] **BF-844** is not a general proteasome inhibitor but is thought to stabilize the mutant CLRN1N48K protein.[2]

The proposed mechanism of action involves the heat shock protein 90 (HSP90) pathway.[1] It is hypothesized that **BF-844** helps prevent the endoplasmic reticulum-associated degradation (ERAD) of the misfolded CLRN1N48K protein, allowing it more time to achieve a proper conformation and be transported to the plasma membrane.[1] While **BF-844** does not directly interact with CLRN1N48K, its core structure has been shown to interact with HSP60/90.[1]

## Signaling Pathway





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## References

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